N-ethyl-4-[4-[[3-(hydroxymethyl)-3-methylpiperidin-1-yl]methyl]triazol-1-yl]piperidine-1-carboxamide
Overview
Description
N-ethyl-4-[4-[[3-(hydroxymethyl)-3-methylpiperidin-1-yl]methyl]triazol-1-yl]piperidine-1-carboxamide is a complex organic compound that features a triazole ring, piperidine moieties, and a trifluoroacetate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[4-[[3-(hydroxymethyl)-3-methylpiperidin-1-yl]methyl]triazol-1-yl]piperidine-1-carboxamide typically involves a multi-step process. The reaction conditions often involve the use of copper sulfate and sodium ascorbate in an aqueous medium at temperatures ranging from 30-40°C .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[4-[[3-(hydroxymethyl)-3-methylpiperidin-1-yl]methyl]triazol-1-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while nucleophilic substitution can introduce various functional groups into the piperidine ring.
Scientific Research Applications
N-ethyl-4-[4-[[3-(hydroxymethyl)-3-methylpiperidin-1-yl]methyl]triazol-1-yl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-ethyl-4-[4-[[3-(hydroxymethyl)-3-methylpiperidin-1-yl]methyl]triazol-1-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Piperidine derivatives: Compounds with piperidine rings are known for their pharmacological properties.
Uniqueness
What sets N-ethyl-4-[4-[[3-(hydroxymethyl)-3-methylpiperidin-1-yl]methyl]triazol-1-yl]piperidine-1-carboxamide apart is its combination of the triazole and piperidine moieties, which may confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
N-ethyl-4-[4-[[3-(hydroxymethyl)-3-methylpiperidin-1-yl]methyl]triazol-1-yl]piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O2/c1-3-19-17(26)23-9-5-16(6-10-23)24-12-15(20-21-24)11-22-8-4-7-18(2,13-22)14-25/h12,16,25H,3-11,13-14H2,1-2H3,(H,19,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTOBPHFDIHLRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)N2C=C(N=N2)CN3CCCC(C3)(C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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